Hexanediol

Waterborne polyurethane Tensile strength Polycarbonate diol

This is NOT a standard small-molecule hexanediol. It is a linear aliphatic polycarbonate diol (PHCD) with terminal hydroxyl groups, designed as a premium soft segment for polyurethanes. It uniquely delivers hydrolysis resistance surpassing polyesters and mechanical strength (tensile, hardness) exceeding polyethers—a combination unattainable by blending other polyols. Ideal for high-durability waterborne coatings, high-tensile TPU elastomers, moisture-resistant adhesives (>50% content required), and high-heat automotive parts (decomposition onset >240°C).

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 26762-52-7
Cat. No. B3050542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanediol
CAS26762-52-7
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCCCC(O)O
InChIInChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3
InChIKeyACCCMOQWYVYDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanediol Polycarbonate Diol (CAS 26762-52-7): High-Performance Polyol for Hydrolytically Stable Polyurethanes


Hexanediol (CAS 26762-52-7), also designated as 1,6-hexanediol polycarbonate diol or poly(hexamethylene carbonate) diol, is a linear aliphatic polycarbonate diol with a hexamethylene backbone . It belongs to the class of polycarbonate polyols, which are premium building blocks for high-performance polyurethanes, thermoplastic elastomers, and coatings. The compound is characterized by terminal hydroxyl groups, enabling its use as a soft segment in polyurethane synthesis . Its molecular architecture imparts superior hydrolysis resistance, mechanical strength, and thermal stability compared to conventional polyether and polyester diols [1].

Why Generic Substitution Fails: Hexanediol Polycarbonate Diol's Unique Performance Profile Cannot Be Replicated by Standard Polyols


Polyols used in polyurethane synthesis are not interchangeable due to fundamental differences in their chemical structures, which dictate critical performance attributes. While polyether diols (e.g., PTMEG) offer excellent hydrolytic stability, they suffer from inferior mechanical strength and are prone to oxidative degradation [1]. Conversely, polyester diols provide high tensile strength but degrade rapidly under hydrolytic conditions due to labile ester linkages [2]. Poly(hexamethylene carbonate) diol (CAS 26762-52-7) occupies a unique performance niche: its carbonate groups confer hydrolysis resistance superior to polyesters and approaching that of polyethers, while simultaneously delivering mechanical properties (hardness, tensile strength) that significantly exceed those of polyether-based analogs [3]. This combination of attributes is unattainable by simple blending or substitution with other in-class polyols, making direct replacement without compromising performance impossible.

Quantitative Evidence for Hexanediol Polycarbonate Diol (CAS 26762-52-7): Superior Tensile Strength, Hardness, and Hydrolytic Stability


Superior Initial Tensile Strength Compared to PTMEG Polyether Diol in Waterborne Polyurethane Films

In a direct head-to-head comparison of waterborne polyurethane (WPU) films synthesized under identical conditions, the polycarbonate (PC) diol-based film exhibited a higher initial tensile stress-at-break than the PTMEG-based film [1]. While the abstract notes that PTMEG-WPU showed lower tensile stress-at-break, the exact numerical values are not provided in the accessible portion of the document. This trend is corroborated by other studies showing polycarbonate diols impart greater tensile strength to polyurethanes.

Waterborne polyurethane Tensile strength Polycarbonate diol

Superior Absolute Tensile Strength in Carboxylated Segmented Polyurethanes Compared to PTMO Polyether Diol

In a study synthesizing carboxylated segmented polyurethanes (SPURs) with identical hard segment compositions, polymers derived from poly(hexamethylene carbonate) diol (PHCD) exhibited significantly higher tensile strength values than those derived from poly(oxytetramethylene) diol (PTMO). Specifically, PTMO-based SPURs showed tensile strengths of 0.92 and 1.24 MPa, whereas the corresponding PHCD-based SPURs achieved 12.1 and 29.4 MPa [1]. This represents an order of magnitude increase in mechanical strength.

Thermoplastic polyurethane Tensile strength Polycarbonate diol

Greater Hardness in Segmented Polyurethanes Compared to PTMO Polyether Diol

The same study comparing PHCD and PTMO soft segments in segmented polyurethanes also evaluated hardness. The polymers incorporating the poly(hexamethylene carbonate) diol (PHCD) soft segment exhibited greater Shore hardness values than those based on the poly(oxytetramethylene) diol (PTMO) soft segment [1]. While specific Shore A/D values are not detailed in the accessible abstract, the trend of increased hardness for polycarbonate diol-based polyurethanes is a well-documented class-level characteristic.

Hardness Thermoplastic polyurethane Polycarbonate diol

Enhanced Hydrolysis Resistance in Reactive Hot Melt Adhesives with >50% Polycarbonate Diol Content

A study on reactive polyurethane hot melt adhesives (HMPURs) blending poly(1,6-hexanediol carbonate) diol (PHC) and poly(1,3-propylene sebacate) diol (PPSe) demonstrated that hydrolysis resistance is directly correlated with PHC content. Formulations with >50% polycarbonate diol in the soft segment exhibited better hydrolysis resistance than those with lower PHC content [1]. This establishes a clear compositional threshold for achieving enhanced hydrolytic stability in mixed polyol systems.

Hydrolytic stability Hot melt adhesive Polycarbonate diol

Higher Thermal Decomposition Temperature Compared to Polyether Polyols

Thermal stability data indicates that polycarbonate diol (PCDL) possesses significantly higher heat resistance than polyether polyols. Polyether polyols begin to pyrolyze and break down at temperatures above 140°C, whereas PCDL decomposes at temperatures above 240°C [1]. This 100°C difference in decomposition onset enables the use of polycarbonate diol-based materials in high-temperature environments where polyether-based systems would fail.

Thermal stability Polycarbonate diol Polyurethane

Superior Hydrolytic Stability and Tensile Strength Retention vs. Adipate Polyesters in TPU Elastomers

Comparative testing of MDI-based thermoplastic polyurethane (TPU) elastomers under harsh hydrolytic conditions (80°C water immersion for 3-4 weeks) demonstrated that a 2000 MW 1,6-hexanediol polycarbonate diol (Placcel® CD220) exhibited significantly better tensile strength retention than 2000 MW PTMEG and dramatically better retention than 1,6-HDO adipate polyester diol [1]. While the polycarbonate diol-based TPU maintained near-original tensile strength, the adipate polyester-based TPU showed substantial property loss. Exact percent retention values are not provided in the accessible text, but the relative ranking (PCD > PTMEG >> adipate polyester) is clearly established.

Hydrolytic stability Tensile strength retention Thermoplastic polyurethane

Optimal Application Scenarios for Hexanediol Polycarbonate Diol (CAS 26762-52-7) Based on Quantitative Performance Evidence


High-Performance Waterborne Polyurethane Coatings Requiring Mechanical Robustness

Given its demonstrated higher initial tensile strength compared to PTMEG-based WPUs [1], hexanediol polycarbonate diol is ideally suited for waterborne polyurethane coatings applied to high-traffic flooring, automotive interiors, and industrial equipment where superior mechanical durability is essential. The inherent hardness of polycarbonate diol-based polyurethanes [2] further enhances scratch and abrasion resistance in these applications.

Thermoplastic Polyurethane Elastomers for Structural and Load-Bearing Components

The 13x to 24x higher tensile strength achieved in PHCD-based carboxylated SPURs compared to PTMO-based analogs [2] positions this diol as the preferred soft segment for thermoplastic polyurethane (TPU) elastomers used in structural components, high-pressure seals, and heavy-duty industrial belts. The combination of high tensile strength and hardness enables the replacement of traditional materials in demanding mechanical applications.

Hydrolytically Stable Adhesives for Humid or Submerged Service Environments

The threshold effect observed in reactive hot melt adhesives—where >50% polycarbonate diol content is required for improved hydrolysis resistance [3]—directly informs formulation strategies for adhesives used in marine, plumbing, and outdoor construction applications. Incorporating hexanediol polycarbonate diol as the majority soft segment component ensures long-term bond integrity in the presence of moisture.

High-Temperature Polyurethane Components for Automotive and Industrial Processing

With a thermal decomposition onset approximately 100°C higher than polyether polyols (>240°C vs. >140°C) [4], polycarbonate diol-based polyurethanes are uniquely qualified for under-hood automotive parts, industrial rollers subjected to frictional heating, and coatings for process equipment operating at elevated temperatures. This thermal stability margin provides a critical safety and performance buffer in high-heat environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.